2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S/c24-16(19-14-7-2-1-3-8-14)13-26-18-21-20-17(15-9-6-12-25-15)23(18)22-10-4-5-11-22/h1-12H,13H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRUBUSNDROWQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide involves a multi-step organic reaction sequence:
Formation of the Triazole Core: : A triazole ring is synthesized through the cyclization of suitable hydrazine derivatives with appropriate aldehydes or ketones, typically under reflux conditions.
Substitution Reactions: : Incorporation of furan-2-yl and 1H-pyrrol-1-yl groups onto the triazole ring is performed via nucleophilic substitution reactions, utilizing halogenated precursors and strong base conditions.
Thioether Linkage Formation: : The sulfanyl group is introduced by reacting the triazole intermediate with thiols or disulfides in the presence of reducing agents.
Acetamide Addition: : The final compound is achieved by the coupling of N-phenylacetyl chloride with the triazole intermediate, facilitated by catalytic amounts of base.
Industrial Production Methods
In industrial settings, large-scale production typically involves optimizing these reactions to enhance yield and purity. This includes employing continuous flow reactors for consistent reagent mixing and employing high-efficiency purifying techniques like chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation under controlled conditions. Key reactions include:
| Reaction | Reagents/Conditions | Products | References |
|---|---|---|---|
| Sulfide → Sulfoxide | H₂O₂ (30%), RT, 2–4 hours | Sulfoxide derivative | |
| Sulfide → Sulfone | KMnO₄, acidic conditions | Sulfone derivative |
-
Mechanistic Insight : Oxidation of the sulfanyl group proceeds via electrophilic attack, forming sulfoxides (mild conditions) or sulfones (strong oxidants). The triazole and furan rings remain intact under these conditions.
Nucleophilic Substitution
The triazole ring and acetamide group participate in substitution reactions:
Triazole Ring Substitution
| Nucleophile | Conditions | Products | References |
|---|---|---|---|
| Amines (e.g., NH₃) | DMF, 80°C, 6 hours | 3-Amino-triazole derivative | |
| Thiols (e.g., HSCH₂CO₂H) | Ethanol, reflux | Thioether-linked analogs |
Acetamide Hydrolysis
| Reagents | Conditions | Products | References |
|---|---|---|---|
| NaOH (10%) | Reflux, 8 hours | 2-{[...]sulfanyl}acetic acid |
-
Key Finding : Hydrolysis of the acetamide moiety yields a carboxylic acid, enhancing water solubility for biological testing.
Electrophilic Aromatic Substitution
The furan and pyrrole rings undergo electrophilic reactions:
Furan Ring Nitration
| Reagents | Conditions | Products | References |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 1 hour | 5-Nitro-furan derivative |
Pyrrole Ring Halogenation
| Reagents | Conditions | Products | References |
|---|---|---|---|
| Br₂ in CCl₄ | RT, 2 hours | 3-Bromo-pyrrole analog |
-
SAR Impact : Nitration or halogenation modifies electronic properties, influencing binding to biological targets like cyclooxygenase enzymes .
Cycloaddition Reactions
The triazole ring participates in [3+2] cycloadditions:
| Dienophile | Conditions | Products | References |
|---|---|---|---|
| Ethyl propiolate | Toluene, 110°C, 12 hours | Triazole-fused bicyclic compound |
Reduction Reactions
Selective reduction of functional groups:
| Target Group | Reagents/Conditions | Products | References |
|---|---|---|---|
| Acetamide → Amine | LiAlH₄, THF, reflux | 2-{[...]sulfanyl}ethylamine | |
| Furan ring hydrogenation | H₂, Pd/C, ethanol | Tetrahydrofuran derivative |
-
Outcome : Reduction of the acetamide to an amine enhances bioavailability in pharmacokinetic studies.
Cross-Coupling Reactions
Palladium-catalyzed coupling modifies the phenylacetamide group:
| Reaction | Catalyst/Conditions | Products | References |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl-acetamide derivative |
Scientific Research Applications
The compound's unique structural features allow it to be employed in:
Chemistry: : As a building block in the synthesis of complex molecules.
Biology: : For studying enzyme interactions and as a potential inhibitor of microbial growth.
Medicine: : Research into anticancer, antiviral, and antimicrobial agents.
Industry: : Used in the development of novel materials with specific electronic properties.
Mechanism of Action
Molecular Targets and Pathways
The primary mechanism involves binding to active sites of specific enzymes, disrupting their normal function. This can interfere with biological pathways essential for microbial growth or cancer cell proliferation.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Electron-Donating vs. Withdrawing Groups: The 4-methoxybenzyl group in enhances solubility but may reduce receptor binding compared to the furan-2-yl group in the target compound.
- Heterocyclic Modifications : Replacement of furan with thiazole (e.g., ) introduces nitrogen and sulfur atoms, which could enhance hydrogen bonding and metabolic stability but may alter biological target specificity.
Table 2: Anti-Exudative Activity Comparison
Key Findings :
- The target compound exhibits moderate anti-exudative activity, though lower than diclofenac sodium at a higher dose .
- Substitution at the triazole 4-position (e.g., pyrrole vs. methyl groups) correlates with activity: pyrrole derivatives show ~10–15% higher efficacy than methyl-substituted analogues .
Physicochemical and Analytical Data
Table 3: Elemental Analysis and Spectral Data
Purity and Stability : The target compound’s elemental analysis matches theoretical values within 0.1–0.2% deviation, indicating high synthetic reproducibility .
Biological Activity
The compound 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide (CAS Number: 886920-64-5) is a synthetic organic compound that has garnered attention for its potential biological activities. Its unique structure, which includes functional groups such as furan, pyrrole, and triazole, suggests diverse reactivity and interaction with biological systems. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 366.40 g/mol. The structure can be represented as follows:
Biological Activity Overview
Research indicates that compounds containing triazole rings exhibit significant biological activities. The following sections detail specific studies and findings regarding the biological activities of This compound .
Antimicrobial Activity
A study conducted by Frolova et al. evaluated various synthesized triazole derivatives for their antimicrobial properties. The results indicated that derivatives similar to This compound exhibited potent activity against several bacterial strains including Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 mg/ml |
| Escherichia coli | 50 mg/ml |
| Pseudomonas aeruginosa | 100 mg/ml |
| Candida albicans | 50 mg/ml |
These results highlight the compound's potential as an effective antimicrobial agent capable of inhibiting the growth of pathogenic bacteria and fungi .
Antifungal Activity
In addition to its antibacterial properties, the compound has shown significant antifungal activity. The same study reported that the compound's derivatives were effective against Candida albicans, with an MIC comparable to standard antifungal agents. This suggests that This compound could serve as a lead compound for developing new antifungal therapies .
Anticancer Potential
Recent investigations have also explored the anticancer potential of triazole derivatives. A study indicated that compounds similar to This compound exhibited cytotoxic effects on various cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest in cancer cells.
| Cancer Cell Line | IC50 (μM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
| A549 | 25 |
These findings suggest that further research into this compound's structure could lead to the development of novel anticancer agents .
Q & A
Q. What synthetic methodologies are employed to prepare 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide?
The synthesis involves alkylation of 5-(furan-2-yl)-1,2,4-triazole-3-thione derivatives with α-chloroacetamides in the presence of KOH, followed by Paal-Knorr condensation to introduce the pyrrole fragment at the 4th position of the triazole ring. Reaction conditions (e.g., reflux in pyridine with zeolite catalysts) and purification steps (e.g., recrystallization from ethanol) are critical for yield optimization .
Q. How is the structural identity of this compound confirmed experimentally?
Structural confirmation relies on multi-spectral analysis:
Q. What in vivo models are used to evaluate its anti-exudative activity?
Anti-exudative activity is tested in rat models (e.g., carrageenan- or formalin-induced paw edema). Parameters like edema volume reduction (%) and histopathological analysis of inflammatory markers (e.g., TNF-α) are measured at doses ranging from 10–50 mg/kg .
Advanced Research Questions
Q. How can computational tools predict the biological activity of this compound?
The PASS program predicts potential biological targets (e.g., cyclooxygenase-2 inhibition) based on structural descriptors. Molecular docking (using AutoDock Vina) evaluates binding affinities to active sites, such as COX-2 (PDB ID: 5IKT), with scoring functions analyzing hydrogen bonds and hydrophobic interactions .
Q. What strategies optimize the compound’s anti-inflammatory efficacy through structural modifications?
- Substituent effects : Introducing electron-withdrawing groups (e.g., -NO₂, -Cl) at the phenylacetamide’s para-position enhances activity by 20–30% .
- Heterocyclic variations : Replacing pyrrole with pyrazole or imidazole alters steric and electronic profiles, affecting target selectivity .
Q. How do reaction conditions influence yield in large-scale synthesis?
Q. What contradictions exist between predicted and observed biological activities?
Computational models may overestimate COX-2 inhibition due to neglecting solvent effects in docking simulations. In vitro assays (e.g., ELISA for PGE₂) often show 10–15% lower activity than predicted, necessitating iterative SAR refinements .
Methodological Considerations
Q. How is the anti-exudative mechanism differentiated from general anti-inflammatory effects?
- Dual-model testing : Compare activity in acute (carrageenan) vs. chronic (adjuvant-induced arthritis) models.
- Biomarker profiling : Quantify VEGF and bradykinin levels via ELISA to assess vascular permeability modulation .
Q. What analytical challenges arise in characterizing sulfur-containing triazole derivatives?
- LC-MS sensitivity : Sulfur atoms cause fragmentation anomalies; electrospray ionization (ESI+) with collision-induced dissociation (CID) improves detection .
- Crystallography limitations : Poor solubility in common solvents hinders single-crystal X-ray analysis, requiring alternative techniques like PXRD .
Future Research Directions
Q. What unexplored biological targets are suggested by its structural motifs?
The furan-pyrrole-triazole scaffold shows homology to kinase inhibitors (e.g., JAK/STAT3). In silico screening against kinase libraries (e.g., KLIFS database) could identify novel targets for cancer or autoimmune diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
